molecular formula C9H13NO2 B1301010 2-Methoxy-5-[(methylamino)methyl]phenol CAS No. 54542-57-3

2-Methoxy-5-[(methylamino)methyl]phenol

Cat. No. B1301010
CAS RN: 54542-57-3
M. Wt: 167.2 g/mol
InChI Key: WOVANLRZNKFUQE-UHFFFAOYSA-N
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Description

The compound 2-Methoxy-5-[(methylamino)methyl]phenol is a Schiff base, which is a class of organic compounds typically characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. These compounds are often synthesized through the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their diverse applications in various fields, including their use as ligands in coordination chemistry and their biological activities .

Synthesis Analysis

The synthesis of Schiff bases related to 2-Methoxy-5-[(methylamino)methyl]phenol involves the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde with different amines. For instance, the synthesis of a similar compound, 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-3-methylpyridine in a 1:1 molar ratio at 75 °C for 5 hours, resulting in a high yield . Another related compound, 5-methoxy-2-[(2-methylaminoethylimino)methyl]phenol, was synthesized and used to prepare dinuclear zinc(II) complexes .

Molecular Structure Analysis

The molecular structure of Schiff bases similar to 2-Methoxy-5-[(methylamino)methyl]phenol has been characterized using various techniques such as X-ray diffraction, IR, UV-vis, and NMR spectroscopy. For example, the crystal structure of 5-methoxy-2-[(2-methylaminoethylimino)methyl]phenol was determined to be a phenolate O-bridged dinuclear zinc(II) compound with a square pyramidal geometry around the Zn atom . The molecular geometry of these compounds has also been optimized using computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

Schiff bases like 2-Methoxy-5-[(methylamino)methyl]phenol can participate in various chemical reactions due to their reactive imine group. For instance, they can form complexes with metals, as seen in the synthesis of dinuclear zinc(II) complexes . These complexes have been studied for their potential biological activities, such as urease inhibitory properties .

Physical and Chemical Properties Analysis

The physical properties of Schiff bases related to 2-Methoxy-5-[(methylamino)methyl]phenol include their crystalline structure, melting points, and solubility. For example, the compound 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol crystallizes in the monoclinic system and exhibits blue fluorescence . The chemical properties, such as the presence of intramolecular hydrogen bonds and π-π interactions, contribute to the stability of the crystal structure . Theoretical calculations have also been performed to investigate the electronic structure, vibrational frequencies, and nonlinear optical properties of these compounds .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Phenolic compounds, such as Syringic Acid (SA) and Chlorogenic Acid (CGA), have been noted for their strong antioxidant and anti-inflammatory activities. These activities are attributed to the methoxy groups on the aromatic ring, which may confer benefits for human health by scavenging free radicals and alleviating oxidative stress markers. Such compounds have the potential to modulate enzyme activity and protein dynamics, impacting conditions like diabetes, inflammation, cancer, and angiogenesis (Cheemanapalli et al., 2018); (Naveed et al., 2018).

Antimicrobial and Anti-biofilm Properties

Carvacrol and other phenolic compounds exhibit antimicrobial and anti-biofilm activities against a range of pathogens, including bacteria, fungi, and viruses. These properties highlight the potential of phenolic compounds in developing new anti-infective materials and strategies for preventing biofilm-associated infections (Marchese et al., 2018).

Neuroprotective Effects

Research on Curcumin and its analogues, derivatives, and hybrids indicates significant neuroprotective effects, particularly in the context of Alzheimer’s Disease. These compounds have been shown to inhibit amyloid-β peptide aggregation, suggesting that similar phenolic compounds could potentially offer therapeutic benefits for neurodegenerative diseases (Chainoglou & Hadjipavlou-Litina, 2020).

Anticancer Properties

Eugenol and other phenolic compounds possess anticancer properties through mechanisms such as inducing cell death, cell cycle arrest, and inhibition of migration and angiogenesis. These findings underline the potential of phenolic compounds in cancer therapy and as adjuncts to conventional chemotherapy (Zari et al., 2021).

Environmental Applications

Phenolic compounds are also being explored for their utility in environmental applications, such as the treatment of wastewater. Their ability to remove pollutants highlights their significance beyond biomedical fields (Cordova Villegas et al., 2016).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

2-methoxy-5-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-7-3-4-9(12-2)8(11)5-7/h3-5,10-11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVANLRZNKFUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364068
Record name 2-methoxy-5-[(methylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-[(methylamino)methyl]phenol

CAS RN

54542-57-3
Record name 2-methoxy-5-[(methylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methylamine (40% aqueous solution, 2.2 mL, 25 mmol) is added to a solution of 3-hydroxy-4-methoxybenzaldehyde (3.0 g, 20 mmol) in ethanol (35 mL). The resulting slurry is stirred for 30 minutes at room temperature. Then the solvents were evaporated under reduced pressure. The resulting solid is dissolved in methanol (300 mL) and sodium borohydride (0.90 g, 24 mmol) is added. The reaction mixture is stirred for 2 hours at room temperature and then concentrated under reduced pressure. The residue is partitioned between saturated aqueous potassium carbonate solution and ethyl acetate. The aqueous phase is extracted 3× with ethyl acetate, and the combined extracted were concentrated under reduced pressure to give 2-methoxy-5-methylaminomethyl-phenol as a granular white solid (2.5 g, 75%).
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